1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine
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Overview
Description
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine is an organic compound that features a furan ring, a pyridine ring, and a piperazine ring
Scientific Research Applications
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can serve as a probe for studying the interactions of small molecules with biological macromolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable activating agent such as thionyl chloride to form furan-2-carbonyl chloride.
Coupling with Piperazine: The furan-2-carbonyl chloride is then reacted with piperazine in the presence of a base like triethylamine to form 1-(Furan-2-carbonyl)piperazine.
Introduction of the 6-Methylpyridin-2-yl Group: The final step involves the reaction of 1-(Furan-2-carbonyl)piperazine with 6-methylpyridin-2-yl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-carbonyl)-4-(pyridin-2-yl)piperazine: Lacks the methyl group on the pyridine ring.
1-(Furan-2-carbonyl)-4-(4-methylpyridin-2-yl)piperazine: Has the methyl group at a different position on the pyridine ring.
Uniqueness
1-(Furan-2-carbonyl)-4-(6-methylpyridin-2-yl)piperazine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
furan-2-yl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-4-2-6-14(16-12)17-7-9-18(10-8-17)15(19)13-5-3-11-20-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXXMRDVKZJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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